molecular formula C5H9N3O2 B2710324 N-cyclopropyl-1-(hydrazinecarbonyl)formamide CAS No. 855991-46-7

N-cyclopropyl-1-(hydrazinecarbonyl)formamide

Cat. No.: B2710324
CAS No.: 855991-46-7
M. Wt: 143.146
InChI Key: KZGPONZZYVUCGB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cyclopropyl-1-(hydrazinecarbonyl)formamide involves several steps One common synthetic route includes the reaction of cyclopropylamine with a suitable formylating agent to introduce the formamide groupThe reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

N-cyclopropyl-1-(hydrazinecarbonyl)formamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation reactions typically include the corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield amines or alcohols as major products.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles such as halides or alkoxides.

Scientific Research Applications

N-cyclopropyl-1-(hydrazinecarbonyl)formamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: this compound is explored for its potential therapeutic applications. It is evaluated in preclinical studies for its efficacy and safety in treating various diseases.

    Industry: In industrial applications, this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(hydrazinecarbonyl)formamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The hydrazinecarbonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the cyclopropyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating their activity .

Comparison with Similar Compounds

N-cyclopropyl-1-(hydrazinecarbonyl)formamide can be compared with other similar compounds such as:

    N-cyclopropyl-2-hydrazinyl-2-oxoacetamide: This compound shares a similar structure but differs in the position of the hydrazinecarbonyl group.

    Acetic acid, 2-(cyclopropylamino)-2-oxo-, hydrazide: This compound has a similar functional group arrangement but with different substituents on the cyclopropyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

N-cyclopropyl-2-hydrazinyl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-5(10)4(9)7-3-1-2-3/h3H,1-2,6H2,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGPONZZYVUCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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